1-(4-Chlorophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-2-12-7-13-15(18-9-19-16(13)22-12)21-8-14(20)10-3-5-11(17)6-4-10/h3-7,9H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXXHQASKNGIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thienopyrimidine Core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenyl group is introduced to the thienopyrimidine core.
Formation of the Ethanone Linkage: The final step could involve the formation of the ethanone linkage through reactions such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially convert the ethanone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related thieno[2,3-d]pyrimidine derivatives, focusing on substituent effects, molecular properties, and biological activities.
Structural Analogues and Substituent Effects
Key Structural Variations: 1. Core Modifications: - Target Compound: 6-Ethylthieno[2,3-d]pyrimidin-4-yl group with a 4-chlorophenyl ketone. - Analog 1: 1-(4-Methoxyphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone () - Substituents: Methoxyphenyl instead of chlorophenyl; fused benzo ring enhances lipophilicity. - Molecular Weight: 370.49 g/mol vs. target compound’s estimated ~420 g/mol (ethyl group adds ~28 g/mol). - Bioactivity: Higher lipophilicity may improve membrane permeability but reduce solubility . - Analog 2: 2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxyisoquinolin-2-yl)ethanone () - Substituents: Dimethoxyisoquinoline instead of ethyl-thienopyrimidine. - Molecular Weight: 498.01 g/mol. - Bioactivity: Dimethoxy groups likely enhance kinase inhibition (similar to VEGFR-2 inhibitors in ) .
Thioether vs. Oxo Groups :
- Dihydropyrimidin-2(1H)-thiones (e.g., ) exhibit stronger antimicrobial activity compared to their oxo counterparts due to enhanced sulfur-mediated hydrogen bonding .
Molecular and Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
1-(4-Chlorophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound includes a thienopyrimidine moiety, which is known for its diverse biological properties. The presence of the 4-chlorophenyl group and the thioether linkage contributes to its pharmacological profile.
The primary mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer proliferation and survival pathways.
- Antimicrobial Activity : The thienopyrimidine derivatives often exhibit activity against bacterial strains, particularly Helicobacter pylori.
Anticancer Activity
A study evaluated the anticancer properties of various thienopyrimidine derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against several cancer cell lines:
These findings suggest that modifications on the thienopyrimidine core can enhance potency against specific cancer types.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that variations in substituents at key positions on the thienopyrimidine ring significantly influence biological activity. For instance:
- Substitution at C5 and C6 : Alterations in these positions have been shown to modulate potency against H. pylori and other pathogens.
- Phenyl Ring Modifications : The introduction of different functional groups on the phenyl ring can lead to improved binding affinity and selectivity for target enzymes.
Case Studies
- Inhibition of H. pylori : A series of experiments demonstrated that compounds derived from thienopyrimidines exhibited potent inhibitory effects on H. pylori, with IC50 values significantly lower than those of existing treatments. The most promising analogs showed enhanced selectivity and reduced cytotoxicity towards human cells .
- Cancer Cell Studies : In vitro studies highlighted that certain derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
